2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine

A3 adenosine receptor binding affinity selectivity

2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine (CAS 918868-03-8; also designated compound 10) is a synthetic triazole‑substituted adenosine derivative that functions as a highly selective antagonist of the human adenosine A3 receptor (A3AR). It belongs to the class of N⁶‑substituted 2‑(1,2,3‑triazolyl)adenosine analogues identified as potent and subtype‑selective A3AR ligands.

Molecular Formula C19H26N8O4
Molecular Weight 430.5 g/mol
CAS No. 918868-03-8
Cat. No. B12922271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine
CAS918868-03-8
Molecular FormulaC19H26N8O4
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCNC1=C2C(=NC(=N1)N3C=C(N=N3)CC4CCCC4)N(C=N2)C5C(C(C(O5)CO)O)O
InChIInChI=1S/C19H26N8O4/c1-20-16-13-17(26(9-21-13)18-15(30)14(29)12(8-28)31-18)23-19(22-16)27-7-11(24-25-27)6-10-4-2-3-5-10/h7,9-10,12,14-15,18,28-30H,2-6,8H2,1H3,(H,20,22,23)/t12-,14-,15-,18-/m1/s1
InChIKeyUVCPEXPHSCKQFM-SCFUHWHPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine: A Selective Adenosine A3 Receptor Antagonist for Targeted Procurement


2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine (CAS 918868-03-8; also designated compound 10) is a synthetic triazole‑substituted adenosine derivative that functions as a highly selective antagonist of the human adenosine A3 receptor (A3AR) [1]. It belongs to the class of N⁶‑substituted 2‑(1,2,3‑triazolyl)adenosine analogues identified as potent and subtype‑selective A3AR ligands [2].

Why Generic Substitution of 2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine Fails: Structural Determinants of Selectivity and Efficacy


Adenosine receptor ligands exhibit pronounced subtype cross‑reactivity; subtle structural modifications can invert functional efficacy or shift selectivity by orders of magnitude across the A₁, A₂A, A₂B, and A₃ subtypes [1]. In the triazole‑substituted adenosine series, changing the N⁶‑substituent, the triazole regiochemistry (1‑yl vs. 4‑yl), or the 5′‑ribose modification can convert a potent agonist into a silent antagonist or abolish A₃ selectivity [2]. Consequently, generic interchange of in‑class compounds without rigorous verification of subtype selectivity and functional signature risks confounding experimental outcomes and procurement decisions [3].

Quantitative Differentiation Evidence for 2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine vs. Closest Analogs


A3AR Binding Affinity: Ki = 1.3 nM with 260‑Fold Selectivity Over A1AR

The target compound (compound 10) displays a Ki of 1.3 nM at the human A3 adenosine receptor, with 260‑fold binding selectivity over the human A1AR (Ki ≈ 340 nM) [1]. By comparison, the phenyl‑substituted analogue (compound 9) and the cyclohexyl‑substituted analogue (compound 11) exhibit markedly lower A3AR affinity, with Ki values approximately 10 nM [2].

A3 adenosine receptor binding affinity selectivity triazole adenosine antagonist

Exquisite A3AR Over A2AAR Selectivity: Negligible Binding at the A2A Receptor

The compound demonstrates negligible binding to the human A2A adenosine receptor, with a Ki exceeding 100,000 nM (>100 μM) [1]. This contrasts sharply with earlier‑generation A3AR ligands such as IB‑MECA, which retain significant A2A affinity (Ki ≈ 1,600 nM) [2], yielding a calculated A3/A2A selectivity ratio of >77,000‑fold.

A2A adenosine receptor off‑target selectivity triazole adenosine binding assay

Functional Efficacy: Selective A3AR Antagonism Rather Than Agonism

The target compound acts as a selective A3AR antagonist [1], whereas its 5′‑ethyluronamide analogue (compound 17) behaves as a full A3AR agonist with 910‑fold A3/A1 selectivity [2]. The sterically demanding cyclopentylmethyl group at the C2 position reduces relative A3AR efficacy, contributing to the antagonist profile [3].

A3 adenosine receptor antagonist functional efficacy partial agonist triazole adenosine

Regiochemical Specificity: Triazol‑1‑yl Isomer Essential for High A3AR Affinity

The 1,2,3‑triazol‑1‑yl regioisomer (target compound series) exhibits nanomolar A3AR affinity, whereas the corresponding triazol‑4‑yl regioisomers (compounds 12–14) show markedly decreased A3AR affinity [1]. This regiochemical specificity is a critical structural determinant that cannot be substituted without significant loss of activity.

triazole regiochemistry 1,2,3‑triazol‑1‑yl SAR A3 adenosine receptor chemical purity

Structural Distinction from Cl‑IB‑MECA: Sterically Driven C2 Modification Alters Binding Mode

Docking studies reveal that the target compound adopts a distinct binding pose compared to the prototypical A3AR agonist Cl‑IB‑MECA. The cyclopentylmethyl‑triazole moiety protrudes toward extracellular loop 2, while the N⁶‑methyl group occupies a different region [1]. This steric effect contributes to the antagonist profile, whereas Cl‑IB‑MECA is a full agonist.

Cl‑IB‑MECA molecular docking A3AR antagonist triazole adenosine binding mode

High-Value Application Scenarios for 2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine


Pharmacological Dissection of Adenosine A3 Receptor Antagonism in Cardiovascular and Cancer Models

The compound’s high A3AR selectivity and well‑characterized antagonist profile (Ki = 1.3 nM for A3AR; >77,000‑fold A3/A2A selectivity) make it an ideal tool for investigating A3AR‑mediated cardioprotection and anti‑cancer mechanisms [1]. Its negligible A2A and A1 affinity ensures that observed effects are attributable solely to A3AR blockade [2].

Structure–Activity Relationship (SAR) Benchmarking in Triazole‑Substituted Nucleoside Chemistry

The compound serves as a key reference point for SAR studies exploring the impact of N⁶‑substitution, triazole regiochemistry, and 5′‑modification on adenosine receptor selectivity and efficacy [1]. Its 260‑fold A3/A1 selectivity and antagonist function provide a clear baseline for evaluating new analogues.

Radioligand Binding Assay Development for A3AR Screening

Owing to its well‑defined binding parameters (Ki = 1.3 nM at human A3AR), the compound can be used as a cold competitor in radioligand displacement assays to validate A3AR binding of novel chemical entities [1].

Procurement of a High‑Purity Chemical Probe for Academic and Industrial A3AR Research

The stringent regiochemical purity requirements (triazol‑1‑yl vs. 4‑yl) underscore the importance of sourcing from vendors that provide full analytical characterization, ensuring that the purchased compound matches the published pharmacological profile [1].

Quote Request

Request a Quote for 2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.